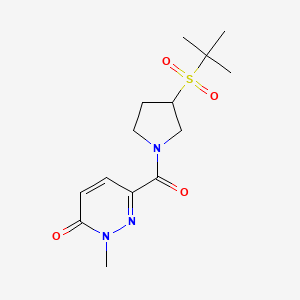

6-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Description

Chemical Structure and Key Features 6-(3-(tert-Butylsulfonyl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a 2-methyl group at the pyridazinone core and a pyrrolidine ring linked via a carbonyl group. The pyrrolidine ring is further substituted at the 3-position with a tert-butylsulfonyl group, a strong electron-withdrawing moiety.

For example, describes the alkylation of pyridazinones using halides and potassium carbonate in acetone . Similarly, the tert-butylsulfonyl group may be introduced via sulfonation of a pyrrolidine intermediate, followed by protection/deprotection steps common in heterocyclic synthesis.

Properties

IUPAC Name |

6-(3-tert-butylsulfonylpyrrolidine-1-carbonyl)-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4S/c1-14(2,3)22(20,21)10-7-8-17(9-10)13(19)11-5-6-12(18)16(4)15-11/h5-6,10H,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEJOYDGZDYKFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=NN(C(=O)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one with structurally related pyridazinone and pyridine derivatives from the evidence:

Key Structural and Functional Differences

Core Heterocycle: The target compound features a pyridazinone core, whereas HB613 and HB614 () are pyridine derivatives .

Substituent Effects: The tert-butylsulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to tert-butyl esters (HB613) or carbamates (HB614). This may improve solubility in polar solvents or interaction with biological targets . In , methoxy (OCH₃) and methylsulfanyl (SCH₃) substituents on pyridazinones demonstrate how electron-donating groups alter reactivity. The sulfonyl group in the target compound, by contrast, is strongly electron-withdrawing, which could stabilize negative charges or influence metabolic stability .

Synthetic Complexity :

- The target compound’s tert-butylsulfonyl-pyrrolidine moiety likely requires additional steps (e.g., sulfonation, protection) compared to simpler alkylation reactions in . Catalogs like HB613-HB615 () suggest that such derivatives are commercially available but costly ($400–$4800 per gram-scale), indicating synthetic challenges .

Biological Implications :

- The pyrrolidine ring in the target compound may enhance conformational rigidity compared to linear alkyl chains in ’s pentenyl derivatives. This rigidity could improve binding affinity in drug design .

Research Findings and Inferred Properties

- Solubility and Stability : The tert-butylsulfonyl group likely increases aqueous solubility relative to tert-butyl esters (HB613) or silyl ethers (HB523, ) due to its polar nature .

- Biological Activity: While specific data for the target compound are absent, pyridazinones with sulfonyl groups are known to inhibit enzymes like PDE5 or kinases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.